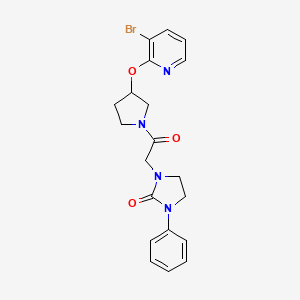
1-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one" is a synthetic organic molecule known for its complex structure and potential in various scientific applications. It's an interesting compound due to its diverse functional groups, which impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of "1-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one" typically involves multi-step synthesis:
Starting Materials: : Key starting materials include 3-bromopyridine, pyrrolidine, and phenylimidazolidinone.
Reaction Steps
Step 1: : 3-bromopyridine is reacted with a pyrrolidine derivative under specific conditions to form an intermediate.
Step 2: : The intermediate is further reacted with phenylimidazolidinone using coupling agents to achieve the final compound.
Industrial Production Methods: Industrial production scales up the lab synthesis, emphasizing efficiency, yield, and purity. Continuous flow techniques and automated synthesis systems are often employed to enhance productivity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, usually at the pyrrolidine ring.
Reduction: : Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: : Halogen substitution on the bromopyridine moiety is common.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution using reagents like sodium azide or thiourea.
Major Products
Oxidation yields hydroxylated derivatives.
Reduction produces corresponding alcohols.
Substitution results in various substituted pyridine derivatives.
Scientific Research Applications
This compound finds use in several fields:
Chemistry: : Employed as an intermediate in complex organic synthesis.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity. Its structural features enable it to bind effectively to target sites, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other pyrrolidine and imidazolidinone derivatives, this compound exhibits enhanced stability and specific reactivity due to its bromopyridine group.
Similar compounds include:
1-(2-(3-Hydroxypyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
1-(2-(3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
These compounds share similar cores but differ in substituents, impacting their reactivity and application profiles.
Hope you find this comprehensive breakdown useful!
Properties
IUPAC Name |
1-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O3/c21-17-7-4-9-22-19(17)28-16-8-10-23(13-16)18(26)14-24-11-12-25(20(24)27)15-5-2-1-3-6-15/h1-7,9,16H,8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPUWTUSDEQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
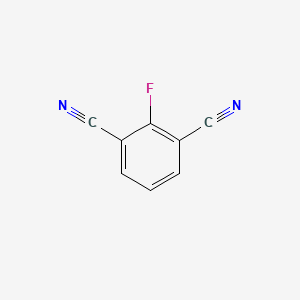
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2778704.png)
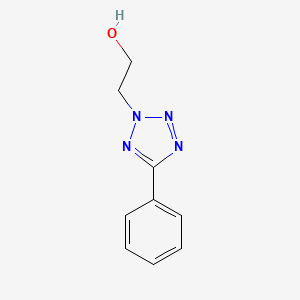
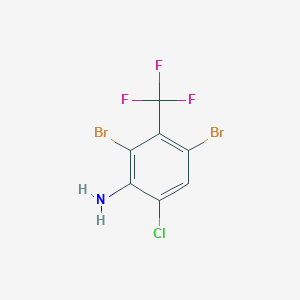
![1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2778710.png)
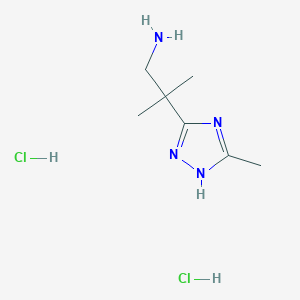
![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)
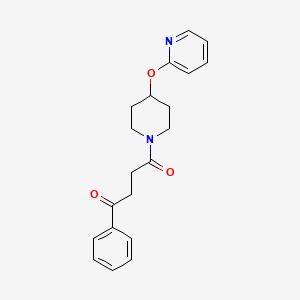
![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2778715.png)
![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)
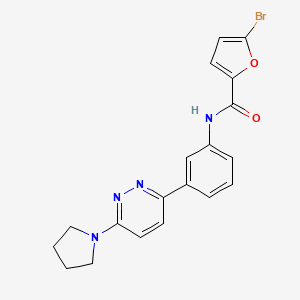
![2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B2778719.png)
![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2778726.png)
